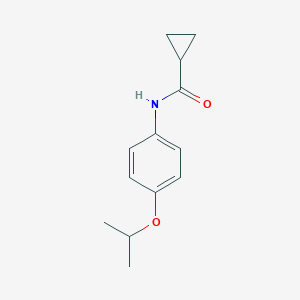![molecular formula C19H20BrNO3 B495736 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B495736.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide is a complex organic compound that features a brominated biphenyl group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a brominated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets. The brominated biphenyl group may interact with hydrophobic pockets in proteins, while the tetrahydrofuran moiety may enhance solubility and bioavailability. The acetamide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide: Similar structure but with a morpholine group instead of a tetrahydrofuran moiety.
4’-Bromobiphenyl-4-yl triflate: Contains a brominated biphenyl group but lacks the tetrahydrofuran and acetamide groups.
Uniqueness
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to its combination of a brominated biphenyl group, a tetrahydrofuran moiety, and an acetamide group. This combination imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C19H20BrNO3 |
|---|---|
Molecular Weight |
390.3g/mol |
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H20BrNO3/c20-17-11-15(14-5-2-1-3-6-14)8-9-18(17)24-13-19(22)21-12-16-7-4-10-23-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,21,22) |
InChI Key |
NLGQVXOGRYBOMW-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


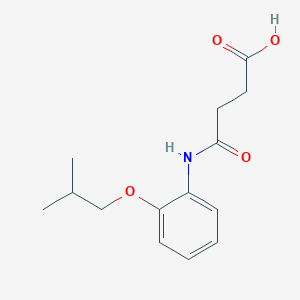
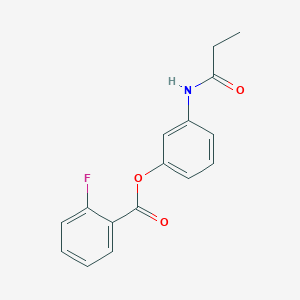
![2-[(2-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B495657.png)
![N-[4-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B495659.png)
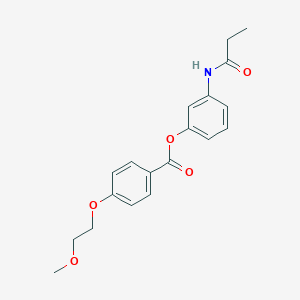
![2-[(2-bromobenzoyl)amino]-N-methylbenzamide](/img/structure/B495661.png)
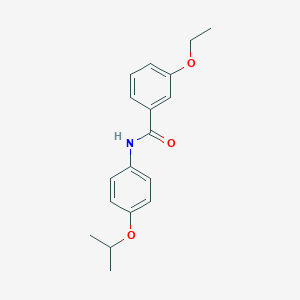
![N-{2-[(allylamino)carbonyl]phenyl}-2-isopropoxybenzamide](/img/structure/B495666.png)
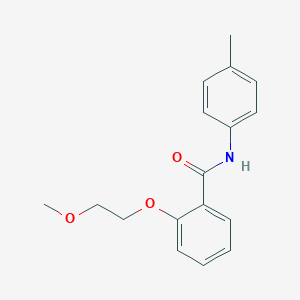
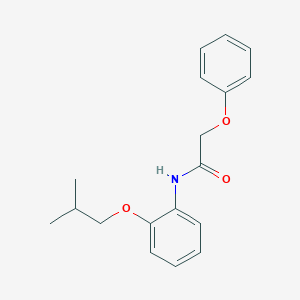
![N-[4-(2-phenylethoxy)phenyl]propanamide](/img/structure/B495669.png)
![2-[(cyclohexylcarbamoyl)amino]-N-methylbenzamide](/img/structure/B495671.png)
![4-Oxo-4-[4-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B495673.png)
